molecular formula C8H6N2O2S B1349788 Methyl 1,2,3-benzothiadiazole-5-carboxylate CAS No. 23616-15-1

Methyl 1,2,3-benzothiadiazole-5-carboxylate

Cat. No. B1349788
Key on ui cas rn: 23616-15-1
M. Wt: 194.21 g/mol
InChI Key: JCRFJMHWEAYQAA-UHFFFAOYSA-N
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Patent
US07534793B2

Procedure details

This was prepared from methyl benzo[1,2,3]thiadiazole-5-carboxylate (0.291 g) by the method of Example 16c, (except that the alcohol was stirred with manganese (II) oxide overnight) and used without purification.
Quantity
0.291 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10](OC)=[O:11])=[CH:9][C:4]=2[N:3]=[N:2]1>[O-2].[Mn+2]>[S:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[O:11])=[CH:9][C:4]=2[N:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.291 g
Type
reactant
Smiles
S1N=NC2=C1C=CC(=C2)C(=O)OC
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Mn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used without purification

Outcomes

Product
Name
Type
Smiles
S1N=NC2=C1C=CC(=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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